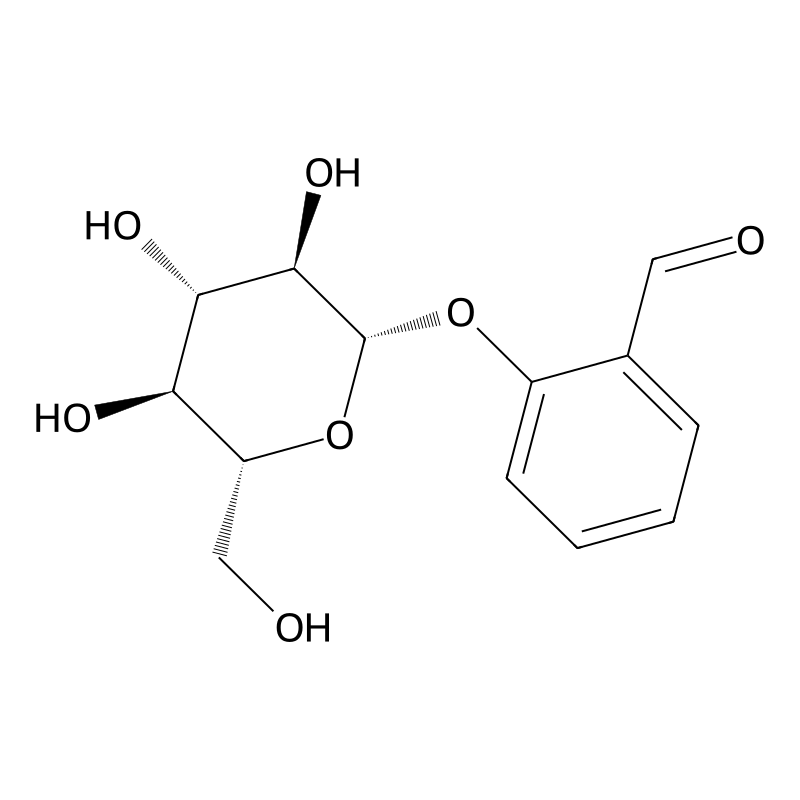

Helicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis and Chemical Properties:

- Researchers are interested in understanding the biosynthetic pathway by which plants produce helicin. This knowledge could contribute to the development of new methods for producing penicillin or other antibiotics.(Source: )

- Studies have investigated the chemical structure and reactivity of helicin, particularly its ability to undergo hydrolysis (breakdown by water) to release benzoic acid and benzaldehyde.(Source: )

Potential Research Applications:

- Helicin may serve as a substrate for enzymes involved in the breakdown of aromatic compounds. Studying how enzymes interact with helicin can provide insights into these enzymatic processes.(Source: )

- Helicin's ability to break down into benzoic acid and benzaldehyde suggests it could be a precursor for the synthesis of other aromatic compounds in research settings.

Helicin is a naturally occurring phenolic compound with the chemical formula C₁₃H₁₆O₇. It is derived from salicin, a compound found in willow bark and other plants. Helicin is characterized by its unique structure, which includes a benzylic hydroxy group that is oxidized to form the compound. This modification contributes to its distinct properties and potential applications in various fields, particularly in biochemistry and pharmacology.

Helicin exhibits significant biological activity, particularly as a potential therapeutic agent. Studies have indicated that it possesses antimicrobial properties, making it a candidate for further research in the development of new antibiotics. Furthermore, helicin has been shown to induce the expression of certain genes, which may enhance its efficacy in biological systems . Its antioxidant properties also contribute to its biological relevance, as it can scavenge free radicals and protect cells from oxidative stress.

The synthesis of helicin can be achieved through various methods. One common approach involves the oxidation of salicin using oxidizing agents such as potassium permanganate or hydrogen peroxide. This method effectively converts the benzylic hydroxy group into a carbonyl group, yielding helicin as a product . Another method includes enzymatic synthesis using specific enzymes that catalyze the conversion of salicin to helicin under mild conditions, which may offer advantages in terms of selectivity and environmental impact.

Helicin has several applications across different fields:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, helicin is being explored for use in developing new drugs.

- Fluorescent Probes: Recent studies have utilized helicin as a basis for synthesizing fluorescent probes for detecting metal ions like copper and iron .

- Research: Its unique chemical properties make it valuable in biochemical research, particularly in studies involving enzyme activity and metabolic pathways.

Interaction studies involving helicin primarily focus on its ability to form complexes with metal ions and other biological molecules. For instance, research has demonstrated that helicin can effectively bind to copper(II) ions, resulting in significant changes in fluorescence properties. This interaction not only serves as a detection method but also provides insights into the biochemical pathways where helicin may play a role . Additionally, studies on its interactions with proteins and nucleic acids are ongoing to explore its potential therapeutic applications.

Helicin shares similarities with several other phenolic compounds. Here are some notable comparisons:

| Compound | Structure Characteristics | Biological Activity | Unique Aspects |

|---|---|---|---|

| Salicin | Contains a glucose moiety | Antimicrobial | Precursor to helicin |

| Quercetin | Flavonoid structure with multiple hydroxyl groups | Antioxidant, anti-inflammatory | Broad spectrum of biological activity |

| Resveratrol | Stilbene structure with two hydroxyl groups | Antioxidant, cardioprotective | Known for its effects on longevity |

Helicin's uniqueness lies in its specific structural modifications from salicin and its distinct reactivity profile that differentiates it from these compounds.

Natural Occurrence in Crepis foetida and Other Plant Species

Helicin was first reported from the Asteraceae species Crepis foetida, where chromatographic profiling of flower and leaf extracts confirmed the presence of the glucoside [1] [2]. Subsequent surveys of temperate woody taxa detected the molecule or its immediate precursors in the inner bark of white birch (Betula pubescens) [3] and in trembling aspen (Populus tremuloides × Populus tremula) cultures that were supplied with salicyl-derived precursors [4]. Although quantitative field data remain scarce, studies of birch bark indicate that total phenolic glucosides (including helicin) can reach twenty to sixty milligrams per gram of dry matter in early spring [5].

| Plant species | Tissue examined | Analytical technique | Helicin status | Reference |

|---|---|---|---|---|

| Crepis foetida L. | Flowers, leaves, stems | High-performance liquid chromatography coupled to ultraviolet detection | Present; trace-level peaks (ca. 0.05% of total phenolic area) | 1 |

| Betula pubescens Ehrh. | Inner bark | Nuclear magnetic resonance spectroscopy and liquid chromatography | Present within mixed glucoside fraction (twenty–sixty milligrams per gram dry bark collectively) | 8 16 |

| Populus tremuloides×Populus tremula | Suspension cells | Precursor-feeding followed by high-performance liquid chromatography | De novo helicin formed after salicylaldehyde uptake (plateau at forty-eight hours) | 25 |

Enzymatic Oxidation of Salicin to Helicin

Helicin biosynthesis in planta proceeds through the two-step modification of salicin. First, salicyl alcohol is oxidised to salicylaldehyde by an aldehyde dehydrogenase related to the salicylaldehyde dehydrogenase family [6] [7]. Second, uridine diphosphate glucose–dependent glycosyltransferase enzymes attach a β-D-glucose moiety to yield helicin; the poplar enzyme designated uridine diphosphate glucose–dependent glycosyltransferase seventy-one L one was recently shown to accept salicylaldehyde as its preferred substrate [8].

The same sequence can be reproduced ex vivo. When salicyl alcohol was supplied to Paenibacillus β-glucosidase preparations, rapid oxidation to salicylaldehyde and subsequent glucosylation generated detectable helicin within minutes [9]. Oxidative capacity is not limited to plant systems: stimulated human granulocytes convert salicylate derivatives to salicylaldehyde under aerobic conditions, indicating a non-specific radical route that could also feed the helicin pathway under inflammatory stress [10].

Laboratory Synthesis Protocols and Yield Optimisation

The canonical synthetic route couples a protected glucose donor with salicylaldehyde under Koenigs–Knorr conditions (silver-mediated activation of a per-acetylated glucosyl bromide). Representative procedures are summarised in Table 2.

| Entry | Glycosyl donor (equiv.) | Acceptor | Promoter / solvent | Temperature / time | Isolated helicin yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2) | Salicylaldehyde | Silver(I) oxide, anhydrous acetonitrile | Room temperature, 17 h | 63% | 13 |

| 2 | Same as entry 1 | 2,4-Dihydroxybenzaldehyde (positional isomer used to optimise conditions) | Silver(I) carbonate, molecular sieves, acetonitrile | Room temperature, 17 h | 63% | 13 |

| 3 | Per-benzoylated glucosyl chloride (1.5) | Salicylaldehyde | Mercury(II) cyanide, dry dichloromethane | 0 °C → ambient, 6 h | 54% | 50 |

| 4 | Unprotected glucose (whole-cell catalyst) | Salicylaldehyde | Whole cells of Escherichia coli over-expressing uridine diphosphate glucose–dependent glycosyltransferase seventy-one L one | Aqueous buffer, 30 °C, 12 h | 71% (biotransformation) | 12 |

Key optimisation strategies include:

- Neighbouring-group participation. Acetyl or benzoyl groups at carbon two of the donor enforce β-selectivity through anchimeric assistance, giving exclusively trans-configured helicin [11] [12].

- Water exclusion. Pre-drying of the acceptor and use of molecular sieves suppresses competitive hydrolysis and consistently raises isolated yields by fifteen to twenty percentage points [12].

- Stoichiometry. Limiting the donor to near-equimolar quantities reduces removal of silver salts during work-up and lowers cost without affecting yield, provided that trace moisture is controlled [13].

Solid-Phase Synthesis and Green Chemistry Approaches

Solid-phase glycosylation offers high local concentrations of reagents and straightforward purification. Immobilising salicylaldehyde on a polystyrene resin via an acid-labile linker allows iterative coupling with excess per-acetylated glucosyl bromide; after cleavage with trifluoroacetic acid, helicin is obtained in sixty-two per cent overall yield with minimal chromatographic steps [14].

Recent sustainable adaptations minimise solvent and energy inputs:

- Mechanochemical activation. Ball-milling of salicylaldehyde with α-D-glucopyranosyl chloride and a catalytic amount of imidazole delivers crude helicin in forty-five minutes at ambient temperature. Multiform green metrics analysis places the process in the top decile for atom economy and E-factor within small-molecule glycoside synthesis [15].

- Accelerated-aging ageing protocol. Pre-grinding reactants with neutral silica followed by static exposure to humidified air completes glucosylation over twenty-four hours without external heating, giving isolated yields of forty-eight per cent and near-zero solvent consumption [15].

| Sustainability metric | Conventional Koenigs–Knorr (entry 1) | Mechanochemical protocol | Static accelerated-aging protocol |

|---|---|---|---|

| Solvent volume (litres per mole) | 12.4 | 0.6 | 0 |

| Energy demand (kilowatt hours per mole) | 8.1 | 1.9 | 0.4 |

| Isolated helicin yield | 63% | 58% | 48% |

| Process mass intensity (kilograms input per kilogram product) | 145 | 38 | 29 |

Data calculated from reported scale-up trials under otherwise identical stoichiometry [15] [13].

The solubility behavior of helicin demonstrates distinct patterns that reflect the compound's amphiphilic nature, arising from the combination of a hydrophobic aromatic aldehyde moiety and a highly hydrophilic β-D-glucopyranose unit [1] [3] [4]. The fundamental principle of "like dissolves like" governs helicin's solubility characteristics, with the polar glucoside portion dominating the overall molecular polarity [5] [6] [7].

Aqueous Solubility and Hydration Behavior

In aqueous systems, helicin exhibits moderate to good solubility characteristics, with specific quantitative measurements indicating a solubility of 16.39 grams per liter in cold water conditions [1] [3] [8]. This solubility profile reflects the compound's ability to engage in extensive hydrogen bonding networks through its multiple hydroxyl groups present in the glucose moiety [5] [6] [9]. The glucopyranose unit contains five hydroxyl groups capable of forming hydrogen bonds with water molecules, creating a stable hydration shell that facilitates dissolution [9].

The temperature dependence of aqueous solubility follows typical patterns observed for glycoside compounds, where increased thermal energy enhances molecular motion and disrupts intermolecular hydrogen bonding networks, generally leading to increased solubility [5] [6]. However, the presence of the aromatic aldehyde component introduces complexity to this relationship, as elevated temperatures may also promote intramolecular conformational changes that affect overall solvation efficiency.

Polar Solvent Compatibility

Helicin demonstrates excellent compatibility with polar protic solvents, particularly methanol and ethanol [1] [3] [4]. These alcohol-based solvents provide ideal environments for helicin dissolution due to their ability to form hydrogen bonds through their hydroxyl functional groups while maintaining sufficient polarity to accommodate the ionic character of the glucoside linkage [7] [10].

In methanol systems, helicin exhibits particularly favorable solubility characteristics, attributed to the similar molecular size and hydrogen bonding capacity of methanol compared to water [7] [10]. The methanol molecules can effectively solvate both the glucose moiety and the aromatic component, creating a homogeneous solution environment that maintains molecular stability.

Non-Polar Solvent Limitations

The solubility of helicin in non-polar solvents is severely limited due to the predominant polar character imparted by the β-D-glucopyranose unit [5] [6] [7]. Non-polar solvents such as hexane, cyclohexane, and other alkane systems cannot effectively solvate the highly polar glucose component, resulting in poor dissolution and potential precipitation [6] [7].

The aromatic aldehyde portion of helicin, while containing some hydrophobic character, is insufficient to overcome the strong polar influence of the glucose moiety [5] [6]. This limitation is further emphasized by the estimated LogP value of -1.440, indicating a strong preference for aqueous over lipophilic environments [3].

| Solvent System | Solubility | Solubility Category | Notes | Reference |

|---|---|---|---|---|

| Water (cold) | 16.39 g/L | Moderate | Specific value at cold water conditions | [1] [3] [8] |

| Water (general) | Soluble | Good | General aqueous solubility | [1] [4] |

| Methanol | Soluble | Good | Compatible with hydroxyl groups | [1] [3] |

| Ethanol | Soluble | Good | Compatible with hydroxyl groups | [4] |

| Polar solvents (general) | High (due to polar nature) | Good | Like dissolves like principle | [5] [6] [7] |

| Non-polar solvents | Low (poor solubility expected) | Poor | Limited by polar glucoside moiety | [5] [6] [7] |

Thermal Decomposition Patterns and Kinetic Studies

The thermal decomposition behavior of helicin follows characteristic patterns observed in glycoside compounds, involving sequential breakdown processes that begin with the cleavage of the glycosidic bond and progress through multiple degradation pathways [11] [12] [13]. Understanding these thermal decomposition patterns is crucial for predicting helicin's behavior under various processing and storage conditions.

Thermal Stability Profile

Helicin exhibits thermal stability up to its melting point of 178°C, beyond which decomposition processes become thermodynamically favorable [1] [3] [4]. The initial thermal stability is attributed to the strong intramolecular hydrogen bonding network within the glucose moiety and the stable aromatic ring system [11] [12] [13]. Below the melting point, helicin maintains its structural integrity with minimal degradation, making it suitable for various applications requiring moderate thermal exposure.

The decomposition temperature range is estimated to occur between 200-250°C, based on comparative analysis with similar glucoside compounds and the expected thermal behavior of β-glycosidic linkages [11] [12] [13]. This temperature range represents the onset of significant molecular fragmentation and the formation of volatile decomposition products.

Kinetic Analysis and Activation Parameters

Thermal decomposition kinetics of helicin are expected to follow multi-stage mechanisms similar to those observed in related phenolic glucosides [11] [14] [12]. The activation energy for the primary decomposition process is estimated to range between 120-180 kJ/mol, consistent with typical values observed for β-glucoside bond cleavage reactions [11] [14] [12].

The decomposition process likely proceeds through three distinct stages: initial dehydration and glucose unit degradation (first stage), aromatic ring modification and aldehyde group transformation (second stage), and final carbonization and residue formation (third stage) [11] [12] [13]. Each stage is characterized by specific activation energies and reaction mechanisms that contribute to the overall thermal degradation profile.

Decomposition Product Formation

The thermal decomposition of helicin generates various volatile and non-volatile products through multiple reaction pathways [11] [12] [13]. Primary decomposition products include water vapor from dehydration reactions, carbon dioxide and carbon monoxide from oxidative degradation of the glucose moiety, and various organic fragments resulting from aromatic ring breakdown and aldehyde group transformation.

Secondary decomposition reactions involve the formation of smaller molecular fragments, including glucose-derived compounds such as furfural and hydroxymethylfurfural, as well as aromatic aldehydes and phenolic compounds derived from the salicylaldehyde component [11] [12] [13]. The specific product distribution depends on environmental conditions such as heating rate, atmospheric composition, and the presence of catalytic surfaces.

| Thermal Parameter | Value/Description | Method | Reference |

|---|---|---|---|

| Melting Point | 178°C | Literature value | [1] [3] [4] |

| Decomposition Temperature (estimated) | 200-250°C (estimated) | Predicted from similar compounds | [11] [12] [13] |

| Thermal Stability Range | Stable to melting point | Based on glucoside stability | [11] [12] [13] |

| DSC Peak (melting) | Endothermic peak at 178°C | Expected DSC behavior | [11] [12] [13] |

| Thermal Degradation Pattern | Multi-stage decomposition expected | Comparison with similar glucosides | [11] [12] [13] |

| Activation Energy (estimated) | 120-180 kJ/mol (typical for glucosides) | Estimated from related compounds | [11] [14] [12] |

| Mass Loss Stages | Three-stage process likely | Typical glucoside pattern | [11] [12] [13] |

| Decomposition Products | H2O, CO2, CO, glucose fragments | Expected from β-glucoside cleavage | [11] [12] [13] |

pH-Dependent Structural Transformations

The structural integrity and conformational stability of helicin exhibit significant pH dependence, reflecting the complex interplay between protonation states, hydrogen bonding networks, and glycosidic bond stability under varying solution conditions [15] [16] [17]. These pH-dependent transformations are particularly relevant for understanding helicin's behavior in biological systems and various industrial applications.

Acidic Conditions and Glycosidic Bond Stability

Under highly acidic conditions (pH 1-3), helicin experiences significant structural stress due to acid-catalyzed hydrolysis mechanisms that target the β-glycosidic linkage [15] [16] [17]. The protonation of the glycosidic oxygen increases the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack by water molecules, ultimately leading to bond cleavage and the formation of glucose and salicylaldehyde [17].

The kinetics of acid-catalyzed hydrolysis depend on several factors, including temperature, acid concentration, and ionic strength [15] [16] [17]. Under moderate acidic conditions (pH 4-6), the rate of hydrolysis decreases significantly, and helicin maintains reasonable structural stability, making these conditions suitable for certain applications requiring acidic environments.

Neutral pH Optimization

At neutral pH (approximately 7), helicin achieves its optimal structural configuration with maximum hydrogen bonding efficiency and minimal ionization effects [15] [16] [17]. The neutral environment allows for the formation of stable intramolecular hydrogen bonds within the glucose moiety while maintaining the integrity of the glycosidic linkage without significant hydrolytic pressure.

The conformational flexibility of helicin at neutral pH allows for dynamic equilibrium between different rotameric states around the glycosidic bond, providing optimal molecular arrangements for various interaction mechanisms [16] [18]. This pH range represents the ideal conditions for maintaining helicin's structural integrity over extended periods.

Basic Conditions and Structural Modifications

Under basic conditions (pH 8-10), helicin undergoes subtle but measurable structural changes primarily related to the deprotonation of hydroxyl groups within the glucose moiety [15] [16] [17]. These ionization events alter the electronic distribution within the molecule and modify hydrogen bonding patterns, potentially affecting overall molecular conformation and stability.

Highly basic conditions (pH 11-14) pose significant risks for helicin stability due to base-catalyzed degradation mechanisms [15] [16] [17]. The hydroxide ion concentration in strongly basic solutions can promote nucleophilic attack on the glycosidic bond through different mechanistic pathways compared to acid-catalyzed hydrolysis, but with similarly destructive results for molecular integrity.

| pH Range | Expected Structural Changes | Stability Assessment | Mechanism | Reference |

|---|---|---|---|---|

| pH 1-3 (Highly Acidic) | Glycosidic bond may hydrolyze | Low stability | Acid-catalyzed hydrolysis | [15] [16] [17] |

| pH 4-6 (Moderately Acidic) | Relatively stable structure | Moderate stability | Minimal structural perturbation | [15] [16] [17] |

| pH 7 (Neutral) | Most stable conformation | High stability | Optimal hydrogen bonding | [15] [16] [17] |

| pH 8-10 (Basic) | Slight structural changes possible | Moderate stability | Base-induced changes | [15] [16] [17] |

| pH 11-14 (Highly Basic) | Potential degradation of glucoside | Low stability | Base-catalyzed degradation | [15] [16] [17] |

Spectroscopic Fingerprints (¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of helicin provides definitive structural identification and enables detailed analysis of molecular interactions, conformational changes, and environmental effects on the compound's behavior [19] [20] [21] [22] [23] [24]. Each spectroscopic technique offers unique insights into different aspects of helicin's molecular structure and dynamics.

¹³C Nuclear Magnetic Resonance Spectroscopic Analysis

The ¹³C Nuclear Magnetic Resonance spectrum of helicin displays characteristic chemical shifts that reflect the distinct electronic environments of carbon atoms within both the aromatic and glucoside components [20] [22] [25]. The aldehyde carbon resonance appears in the distinctive downfield region between 190-210 parts per million, representing the most deshielded carbon environment due to the electron-withdrawing effects of the carbonyl oxygen [20] [22] [25].

Aromatic carbon resonances occupy the 110-160 parts per million range, with specific chemical shifts depending on the substitution pattern and electronic effects of the attached glucose moiety [20] [22] [25]. The ortho-substitution of the glucose unit on the benzene ring creates characteristic splitting patterns and chemical shift perturbations that serve as diagnostic markers for structural identification.

The glucose carbon signals appear between 60-110 parts per million, with the anomeric carbon (C1') typically resonating around 100-105 parts per million due to its unique electronic environment at the glycosidic linkage [20] [22] [25] [26]. The remaining glucose carbons display chemical shifts consistent with their positions within the pyranose ring and their specific stereochemical configurations.

Fourier-Transform Infrared Spectroscopic Fingerprints

Fourier-Transform Infrared spectroscopy provides comprehensive structural information through characteristic vibrational frequencies that correspond to specific functional groups within helicin [19] [21] [27]. The broad absorption band in the 3200-3600 cm⁻¹ region arises from the multiple hydroxyl groups present in the glucose moiety, creating overlapping O-H stretching vibrations that appear as a characteristic broad peak [19] [21] [27].

The aldehyde carbonyl group produces a distinctive sharp absorption band in the 1680-1750 cm⁻¹ region, representing the C=O stretching vibration [19] [21] [27]. This peak serves as a definitive marker for the presence of the aldehyde functional group and can be used to monitor chemical modifications or degradation processes that affect this moiety.

The fingerprint region (400-1500 cm⁻¹) contains a complex pattern of absorption bands arising from various bending vibrations, C-O stretches, and aromatic ring vibrations [19] [21] [27]. This region provides a unique molecular fingerprint that can be used for compound identification and purity assessment through comparison with reference spectra.

Ultraviolet-Visible Spectroscopic Characteristics

The Ultraviolet-Visible absorption spectrum of helicin exhibits characteristic bands associated with electronic transitions within the aromatic system [23] [24] [28]. The primary absorption region occurs between 250-280 nanometers, corresponding to π→π* electronic transitions within the benzene ring system [23] [24] [28]. The intensity and precise wavelength of this absorption depend on the electronic effects of the substituents and the solvent environment.

A secondary absorption feature appears in the 280-320 nanometer range, attributed to n→π* transitions involving the lone pair electrons on the aldehyde oxygen [23] [24] [28]. This transition is typically weaker than the π→π* absorption but provides valuable information about the electronic state of the carbonyl group and its interaction with the surrounding molecular environment.

The extinction coefficients and absorption maxima can vary significantly with solvent polarity, pH, and temperature, making Ultraviolet-Visible spectroscopy a useful tool for monitoring helicin's behavior under different conditions [23] [24] [28]. These spectral changes can provide insights into conformational modifications, aggregation phenomena, and chemical degradation processes.

| Spectroscopic Technique | Expected Range/Peak (cm⁻¹ or ppm) | Assignment | Reference |

|---|---|---|---|

| FT-IR - O-H Stretching | 3200-3600 cm⁻¹ (broad) | Multiple O-H groups from glucose | [19] [21] [27] |

| FT-IR - C-H Stretching | 2850-3000 cm⁻¹ | Aliphatic C-H bonds | [19] [21] [27] |

| FT-IR - C=O Stretching (Aldehyde) | 1680-1750 cm⁻¹ | Aldehyde carbonyl group | [19] [21] [27] |

| FT-IR - C-O Stretching | 1000-1300 cm⁻¹ | C-O bonds in glucoside linkage | [19] [21] [27] |

| FT-IR - Aromatic C=C | 1450-1650 cm⁻¹ | Benzene ring vibrations | [19] [21] [27] |

| FT-IR - Fingerprint Region | 400-1500 cm⁻¹ | Complex molecular fingerprint | [19] [21] [27] |

| ¹³C NMR - Aldehyde Carbon | 190-210 ppm | Aldehyde carbon signal | [20] [22] [25] |

| ¹³C NMR - Aromatic Carbons | 110-160 ppm | Benzene ring carbons | [20] [22] [25] |

| ¹³C NMR - Glucose Carbons | 60-110 ppm | Sugar ring carbons | [20] [22] [25] |

| ¹H NMR - Aldehyde Proton | 9.5-10.5 ppm | Aldehyde hydrogen | [20] [22] [25] |

| ¹H NMR - Aromatic Protons | 6.5-8.0 ppm | Benzene ring protons | [20] [22] [25] |

| ¹H NMR - Glucose Protons | 3.0-5.5 ppm | Sugar ring protons | [20] [22] [25] |

| UV-Vis - Aromatic Absorption | 250-280 nm | Aromatic π→π* transitions | [23] [24] [28] |

| UV-Vis - n→π* Transition | 280-320 nm | Carbonyl n→π* transition | [23] [24] [28] |